2-Amino-1,3-bis(carboxylethoxy)propane
Overview
Description
2-Amino-1,3-bis(carboxylethoxy)propane is a chemical reagent containing an amino group with two terminal carboxylic acids . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
2-Amino-1,3-bis(carboxylethoxy)propane is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of 2-Amino-1,3-bis(carboxylethoxy)propane is C9H17NO6 . Its molecular weight is 235.23 .Chemical Reactions Analysis
The amino group in 2-Amino-1,3-bis(carboxylethoxy)propane is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-1,3-bis(carboxylethoxy)propane is 235.23, and its molecular formula is C9H17NO6 .Scientific Research Applications
Hexahydropyrimidines Preparation
A study explored the preparation of hexahydropyrimidines with potential antifungal, antibiotic, and antiviral activity, involving compounds related to 1,3-bis(carboxylethoxy)propane (Billman & Dorman, 1962).
Polyimide Development
Research focused on synthesizing polyimides using diamines like 1,2-bis(4-aminophenoxy)propane for potential applications in various solvents, highlighting a direction in material science (Tjugito & Feld, 1989).
Solid-Phase Combinatorial Chemistry
A study detailed the synthesis of pentaerythrityltetramine precursors, involving compounds akin to 1,3-bis(carboxylethoxy)propane, for use in solid-phase combinatorial chemistry, demonstrating applications in peptide synthesis (Virta, Leppänen, & Lönnberg, 2004).
Structural Investigation of Metal Complexes
The structural properties of metal complexes synthesized from compounds related to 1,3-bis(carboxylethoxy)propane were studied, contributing to inorganic chemistry and metal-organic synthesis (Deveci & Irez, 1995).
Poly(amido-amine) Research
A study on poly(amido-amine)s, involving similar structural units to 1,3-bis(carboxylethoxy)propane, explored their physicochemical and biological properties, relevant to biomedical applications (Ferruti et al., 2000).
Vibrational Spectra Analysis
Research was conducted on the molecular structure and vibrational spectra of 2,2-bis(aminoethoxy)propane, offering insights into the theoretical and experimental approaches in molecular chemistry (Alver, 2016).
properties
IUPAC Name |
3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14/h7H,1-6,10H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYUSUCQZDSSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-bis(carboxylethoxy)propane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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